molecular formula C11H13ClN4O2S B11835722 5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride

5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride

Cat. No.: B11835722
M. Wt: 300.77 g/mol
InChI Key: DBPPNLQDTPJKMM-UHFFFAOYSA-N
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Description

5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the nitro group and the pyrrolidine ring in this compound enhances its potential for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through various methods, including the reaction of 2-aminothiophenol with carboxylic acids or their derivatives.

    Introduction of Nitro Group: The nitro group is introduced via nitration reactions, typically using nitric acid and sulfuric acid as reagents.

    Attachment of Pyrrolidine Ring: The pyrrolidine ring is attached through nucleophilic substitution reactions, where the benzothiazole derivative reacts with a pyrrolidine derivative under basic conditions.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The benzothiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Scientific Research Applications

5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group and the benzothiazole ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biological pathways. Molecular docking studies have shown that the compound can effectively bind to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 6-nitrobenzothiazole share structural similarities.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones are structurally related.

Uniqueness

5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride is unique due to the presence of both the nitro group and the pyrrolidine ring, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C11H13ClN4O2S

Molecular Weight

300.77 g/mol

IUPAC Name

5-nitro-N-pyrrolidin-3-yl-1,3-benzothiazol-2-amine;hydrochloride

InChI

InChI=1S/C11H12N4O2S.ClH/c16-15(17)8-1-2-10-9(5-8)14-11(18-10)13-7-3-4-12-6-7;/h1-2,5,7,12H,3-4,6H2,(H,13,14);1H

InChI Key

DBPPNLQDTPJKMM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-].Cl

Origin of Product

United States

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